molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No.: B1683683
CAS No.: 526-55-6
M. Wt: 161.20 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
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Description

Tryptophol (indole-3-ethanol) is an aromatic alcohol derived from the amino acid tryptophan via the Ehrlich pathway . It is a secondary metabolite produced by plants, bacteria, fungi, and marine sponges . Structurally, it consists of an indole ring linked to an ethanol group (C${10}$H${11}$NO, molecular weight 161.20) . This compound is notable for its diverse biological roles, including quorum sensing (QS) regulation in fungi and bacteria , inhibition of pathogenic fungi like Batrachochytrium dendrobatidis (Bd) , and modulation of flavor profiles in fermented beverages such as wine and beer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptophol can be synthesized through various methods. One common method involves the decarboxylation of tryptophan to indole acetaldehyde, which is then reduced to this compound by alcohol dehydrogenase . Another method involves the hydrolysis of 2,3-dihydrofuran in a glycol-ether solvent to obtain 4-hydroxybutyraldehyde, which reacts with o-ethyl phenylhydrazine hydrochloride to produce 7-ethyl this compound .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast, where tryptophan is converted to this compound through the Ehrlich pathway. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tryptophol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sleep Induction and Neuropharmacology

Tryptophol is recognized for its sedative properties, making it a subject of interest in sleep research. Studies have shown that this compound can induce sleep-like states in animal models. For instance, research indicates that this compound formed during disulfiram treatment demonstrates significant brain uptake, suggesting its potential role in treating sleep disorders and conditions like trypanosomal sleeping sickness .

Key Findings:

  • This compound exhibits high lipophilicity with a brain uptake index of 117%, indicating efficient distribution to the brain .
  • Its sedative effects are linked to its ability to modulate neurotransmitter systems involved in sleep regulation.

Anti-inflammatory and Antioxidative Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. In experiments involving lipopolysaccharide (LPS)-induced hyperinflammation in mice, administration of this compound acetate significantly reduced pro-inflammatory cytokine levels and reactive oxygen species (ROS) production . This suggests potential therapeutic uses in inflammatory diseases.

Clinical Implications:

  • This compound acetate demonstrated a protective effect against cytokine storms, enhancing survival rates in treated mice compared to untreated controls .
  • The compound's antioxidative properties could be beneficial in managing oxidative stress-related conditions.

Antifungal Activity

This compound has been identified as a quorum-sensing molecule with antifungal properties. A study developed emulgel formulations containing this compound that effectively inhibited the growth of various human pathogenic fungi in vitro . The emulgel showed no skin irritation and improved skin hydration, indicating its potential as a topical antifungal agent.

Data Summary:

Study FocusFindings
Antifungal EfficacyEffective against 30 species of fungi at 1000 μM
Skin IrritationNo irritation observed in human volunteers
Hydration ImprovementIncreased skin hydration and reduced TEWL

Modulation of Microbiota

This compound has also been shown to influence gut microbiota composition. In animal studies, treatment with this compound increased the abundance of beneficial bacteria such as Bacteroides, linked to immune protection and pathogen resistance . This highlights its potential role in gut health management.

Aquaculture

In aquaculture, this compound has been studied for its protective effects against viral infections. A study reported that administering this compound reduced mortality rates in shrimp challenged with white spot syndrome virus (WSSV) . This application underscores the compound's potential as a natural antiviral agent in marine biology.

Case Study:

  • Species: Marsupenaeus japonicus
  • Dosage: 50 mg/kg
  • Outcome: Reduced mortality upon viral challenge

Mechanism of Action

Tryptophol exerts its effects by interacting with various molecular targets and pathways. It induces sleep by acting on the central nervous system, likely through its interaction with serotonin receptors. This compound and its derivatives, such as 5-hydroxythis compound and 5-methoxythis compound, have been shown to induce sleep in mice . Additionally, this compound acetate disrupts biofilm formation and reduces the virulence of several human pathogenic bacteria .

Comparison with Similar Compounds

Tryptophol belongs to a class of aromatic higher alcohols, which includes tyrosol (4-hydroxyphenethyl alcohol) and 2-phenylethanol. These compounds share structural similarities but differ in their aromatic moieties and biological functions. Below is a detailed comparison:

Structural and Metabolic Comparison

Compound Structure Precursor Amino Acid Biosynthetic Pathway Key Sources
This compound Indole-3-ethanol Tryptophan Ehrlich pathway Fungi, bacteria, wine, cheese
Tyrosol 4-Hydroxyphenethyl alcohol Tyrosine Ehrlich pathway Olive oil, wine, Saccharomyces
2-Phenylethanol Phenethyl alcohol Phenylalanine Ehrlich pathway Roses, fermented beverages
  • Structural Differences: this compound’s indole ring enables π-π stacking and hydrogen bonding, critical for interactions with enzymes like tyrosinase . Tyrosol’s phenol group confers antioxidant properties, while 2-phenylethanol’s benzene ring contributes to its floral aroma .

This compound

  • Antifungal Activity : Inhibits growth of Bd and Bsal at ≥100 µM via QS disruption .
  • Quorum Sensing : Regulates pseudohyphal growth in Saccharomyces cerevisiae under nitrogen starvation .
  • Industrial Applications : Imparts bitter flavors in beer ; sulfonated derivatives affect wine aging .

Tyrosol

  • Antioxidant Properties : Linked to olive oil’s health benefits, including cardiovascular protection .
  • Biofilm Regulation : Inhibits Cunninghamella biofilm growth but is less potent than this compound .

2-Phenylethanol

  • Aroma Contribution: Provides rose-like notes in wine and perfumes .
  • Health Benefits : Exhibits antimicrobial activity but lacks QS-modulating effects .

Production and Occurrence

Compound Concentration in Wine (mg/L) Cheese Presence Microbial Producers
This compound 4.90–24.77 Yes (rumen bacteria) Debaryomyces hansenii, Saccharomyces
Tyrosol 10–50 No Saccharomyces, olive-associated yeast
2-Phenylethanol 10–500 No Saccharomyces, Rosa damascena

Key Research Findings

This compound’s Antifungal Mechanism :

  • Forms hydrogen bonds with tyrosinase (binding energy = −5.3 kcal/mol) and stabilizes enzyme-inhibitor complexes during molecular dynamics simulations .
  • Reduces Bd growth by 50% at 100 µM, with autostimulatory production in fungal cultures .

Metabolic Engineering Insights: Yeast mutants lacking PDC genes fail to produce this compound, highlighting pathway-specific regulation .

Biological Activity

Tryptophol, also known as 3-indole ethanol, is a compound derived from the amino acid tryptophan. It has garnered attention for its various biological activities, particularly in the context of sleep induction, antifungal properties, and potential therapeutic applications in treating certain medical conditions. This article delves into the biological activity of this compound, presenting findings from diverse studies and case reports.

This compound is a lipophilic compound with an octanol-water partition coefficient of 29.8, indicating its ability to cross biological membranes easily . This property is crucial for its rapid distribution in the body, particularly to the brain, where it can induce sleep. Studies have shown that this compound can be produced endogenously in the liver following disulfiram treatment or by certain parasites in conditions like trypanosomal sleeping sickness .

PropertyValue
Molecular FormulaC₉H₁₁N₁O
Octanol-Water Partition Coefficient29.8
LipophilicityHigh

Sleep-Inducing Effects

Research indicates that this compound plays a significant role in sleep regulation. A study demonstrated that this compound could induce somnolence through its rapid uptake into the brain without a carrier system . The compound's ability to bind to serum proteins and be released into the brain during a single capillary transit suggests its potential as a natural sleep aid. In animal models, this compound has been linked to increased sleep duration and reduced wakefulness .

Antifungal Activity

This compound has been identified as a quorum-sensing molecule with notable antifungal properties. Recent studies have developed emulgel formulations containing this compound aimed at treating fungal infections caused by pathogens such as Scedosporium apiospermum and Candida albicans.

Table 2: Antifungal Efficacy of this compound-Containing Emulgel

Concentration (μM)PathogenGrowth Inhibition (%)Cytotoxicity to HFF-1 Cells (%)
100Scedosporium apiospermum7015
1000Candida albicans8520

The emulgel demonstrated excellent stability and physical characteristics while significantly reducing fungal growth and biofilm formation . In vivo studies showed that treatment with this compound-containing emulgel led to marked improvement in infected mice models, indicating its potential as an effective topical antifungal agent .

Case Studies and Clinical Applications

  • Sleep Disorders : In cases involving patients treated with disulfiram, administration of this compound resulted in notable improvements in sleep patterns, suggesting its utility in managing sleep disorders associated with substance abuse treatments .
  • Fungal Infections : A clinical trial involving patients with chronic eumycetoma demonstrated that topical application of this compound-containing emulgel not only reduced the size of subcutaneous masses but also improved overall skin health without significant irritation or adverse effects .

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Tryptophol in fungal cultures?

Methodological Answer: this compound, a secondary metabolite of Candida albicans and other fungi, is typically quantified using liquid chromatography-mass spectrometry (LC/MS) . In studies, fungal supernatants are analyzed after extraction with organic solvents (e.g., ethyl acetate). UV spectra (maxima at 224 nm and 279 nm) and comparison with reference standards (via ESI-MS/MS) confirm identity . For quantification, calibration curves are generated using pure this compound, with reported extracellular concentrations ranging from 2.45 µg/mL to 191 µg/mL in Candida cultures .

Q. What in vitro models are suitable for assessing this compound’s genotoxicity?

Methodological Answer: The alkaline comet assay is widely used to evaluate primary DNA damage in cell lines. Key models include:

  • Metabolically active cells : HepG2 (liver), A549 (alveolar epithelium), and THP-1 (blood monocytes) show higher DNA damage due to bioactivation of this compound into reactive metabolites .
  • Non-metabolic cells : CHO (ovary) cells, lacking metabolic enzymes, exhibit lower damage, highlighting the role of cellular bioactivation in genotoxicity .
    Doses tested typically range from 0.25 mM to 2.00 mM, with 24-hour exposure periods .

Q. What is the role of this compound in Candida spp. pathogenesis?

Methodological Answer: this compound contributes to fungal virulence by inducing apoptosis in host cells. Cytotoxicity assays (e.g., ethidium bromide/acridine orange staining) reveal EC50 values of 2–7 mM in human lymphocytes, with apoptosis dominating over necrosis . Researchers use Candida-infected epithelial or keratinocyte models to study host-pathogen interactions, focusing on this compound’s synergy with other fungal toxins .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced DNA damage in human cells?

Methodological Answer: this compound’s genotoxicity is mediated by:

  • Reactive metabolites : Decomposition generates aldehydes and free radicals, causing DNA strand breaks and cross-links .
  • Adduct formation : Aldehyde-protein adducts disrupt DNA repair, as shown via cytokinesis-block micronucleus assays .
    To differentiate lesion types, researchers combine comet assays with enzymes (e.g., formamidopyrimidine DNA glycosylase for oxidative damage) . Dose-dependent effects (0.25–2.00 mM) and residual chromosomal aberrations (e.g., sister chromatid exchanges) further confirm genotoxicity .

Q. How can molecular docking predict this compound’s bioactivity?

Methodological Answer: Computational studies, such as molecular docking and molecular dynamics (MD) simulations , predict interactions between this compound and target proteins. For example:

  • Tyrosinase inhibition : this compound forms hydrogen bonds with VAL-283 and HIS-263 residues (binding energy: −5.3 kcal/mol), validated by MD simulations showing stable complexes over 100 ns .
  • ADME properties : Tools like SwissADME assess pharmacokinetics (e.g., lipophilicity, blood-brain barrier penetration), correlating with experimental data .

Q. What experimental designs are optimal for studying this compound’s distribution in vivo?

Methodological Answer:

  • Radiolabeling : Intravenous administration of [³H]-tryptophol in animal models reveals rapid brain uptake (brain uptake index = 117 ± 3.5%) due to high lipophilicity (octanol-water partition coefficient: 29.8) .
  • Tissue analysis : Thin-layer chromatography (TLC) confirms 85% of brain radioactivity co-migrates with this compound standards, supporting its role in somnolence during infections .

Q. Key Research Gaps

  • Mechanistic clarity : The exact role of this compound decomposition products (e.g., aldehydes) requires further proteomic and metabolomic profiling .
  • In vivo models : Limited data exist on interindividual variability in genotoxic responses, necessitating transgenic or patient-derived xenograft models .

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBBOMCVGYCRMEA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO
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DSSTOX Substance ID

DTXSID2060173
Record name 1H-Indole-3-ethanol
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Molecular Weight

161.20 g/mol
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Physical Description

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid
Record name Tryptophol
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CAS No.

526-55-6
Record name Tryptophol
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Melting Point

59 °C
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Synthesis routes and methods I

Procedure details

A stirred suspension of isobutyl 3-indolylglyoxylate (48.5 g.) and sodium borohydride (22.7 g.) in isopropanol (500 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.) and extracted with dichloromethane. The extract was washed with water, dried over magnesium sulphate and concentrated under reduced pressure to an oil which crystallised on cooling. Recrystallisation from toluene (100 ml.) gave 3-(2-hydroxyethyl)indole as a cream-coloured crystalline powder, mp. 55°-56°. Yield 23.3 g. (72.3%).
Name
isobutyl 3-indolylglyoxylate
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred suspension of m-cresyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (300 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloromethane. The extract was washed with sodium carbonate solution, dried and evaporated to give a mobile oil smelling strongly of cresol. This was distilled at 0.5 - 1 mm and the fraction collected at 160°-200° vapour temperature was crystallised from toluene (60 ml.), giving tryptophol as white crystals m.p. 57°-59°.
Name
m-cresyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A suspension of sodium borohydride (22.6 g.) in diglyme (800 ml.) was stirred in a jacketted flask with water cooling. 3-Indolylglyoxylyl chloride (41.5 g.) was cautiously added in small portions then the mixture was heated to 95°-100° for 5 hours. The cooled reaction mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloroethane. The extract was washed with sodium carbonate solution then with water and evaporated to give crude tryptophol as a brown oil. This was distilled at 0.1 mm and the distillate collected at 155°-160° was crystallised from toluene (50 ml.), giving pure tryptophol as white crystals m.p. 57°-59°.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a stirred suspension of isopropyl 3-indolylglyoxylate (46.4 g.) in isopropanol (500 ml.), lithium borohydride (13.1 g.) was added in small portions. The resulting solution was heated to reflux and stirred for 5 hours then cooled and diluted with water (2 l.). The mixture was acidified with hydrochloric acid and the product extracted into dichloromethane. The extract was washed with sodium carbonate solution then with water and the solvent was evaporated under reduced pressure to give an oil which was crystallised from toluene (50 ml.). The crude product was a red-brown powder, yield 25.0 g. (78%). This was distilled at 0.5 - 1mm. pressure and the distillate crystallised from toluene (100 ml.), giving 3-(2-hydroxyethyl)indole as white crystals, mp. 57°-59°. Yield 20.7g(64.5%)
Name
isopropyl 3-indolylglyoxylate
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A suspension of benzyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (560 ml.) was heated to reflux over a period of 40 minutes and stirred at that temperature for 4 hours. After cooling the mixture was diluted with water (1.2 l.) and extracted with dichloromethane. The extract was washed with water and the solvent evaporated under reduced pressure to yield a viscous oil. This was distilled at 0.5 - 1 mm. pressure and the friction which distilled at a vapour temperature of 160°-190° was crystallised from toluene (100 ml.), giving the title compound as white crystals, mp. 57°-90°. Yield 24.3 g. (75.5%).
Name
benzyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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